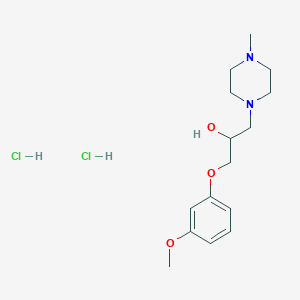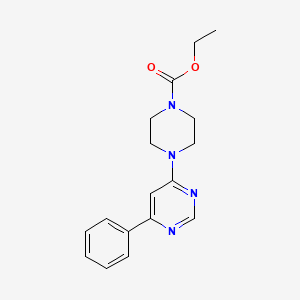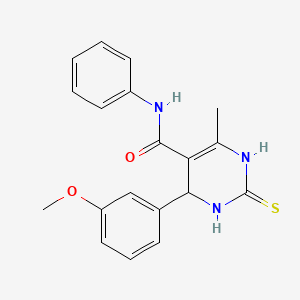
1-(3-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride is a useful research compound. Its molecular formula is C15H26Cl2N2O3 and its molecular weight is 353.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption Studies
Research on the sorption of phenoxy herbicides to soil, organic matter, and minerals indicates the relevance of understanding how different compounds interact with environmental components. Although the specific compound 1-(3-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride was not directly studied, the sorption experiments with related phenoxy herbicides offer insights into potential environmental impacts and interactions. These studies highlight the importance of soil parameters such as pH, organic carbon content, and iron oxides in sorption processes, suggesting a pathway for investigating the environmental behavior of similar compounds (Werner, Garratt, & Pigott, 2012).
Antimicrobial Triclosan and By-products
The occurrence and toxicity of antimicrobial agents like triclosan in the environment have been extensively reviewed, shedding light on the potential risks associated with the widespread use of antimicrobial compounds. While this compound is not specifically mentioned, understanding the behavior of structurally or functionally similar compounds can inform research on its environmental and biological interactions. The review discusses the degradation products of triclosan, which could guide investigations into the degradation and environmental fate of other complex organic compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Phlorotannins: Chemistry and Bioactivity
The biosynthesis, chemistry, and bioactivity of phlorotannins, polyphenolic compounds found in brown seaweed, have been comprehensively reviewed. This research is relevant for understanding the chemical diversity and biological activities of complex organic molecules, including potential applications in health and environmental sciences. Phlorotannins exhibit various biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects. This review can serve as a model for exploring the multifaceted bioactivities of other complex compounds, including this compound (Shrestha, Zhang, & Smid, 2021).
Properties
IUPAC Name |
1-(3-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-16-6-8-17(9-7-16)11-13(18)12-20-15-5-3-4-14(10-15)19-2;;/h3-5,10,13,18H,6-9,11-12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTTXKUWFBCZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2887799.png)





![5,6-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2887807.png)
![N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2887809.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2887811.png)
![8-(4-ethoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2887814.png)

![(E)-4-(Dimethylamino)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-enamide](/img/structure/B2887821.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2887822.png)
